3-(2-aMino-2-oxoethyl)phenylboronic acid
Description
3-(2-Amino-2-oxoethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a boronic acid (–B(OH)₂) group and a 2-amino-2-oxoethyl (–CH₂C(O)NH₂) side chain. This acetamide substituent confers unique hydrogen-bonding capabilities and modulates the electronic properties of the boronic acid moiety, making it relevant in biochemical recognition, sensing, and catalytic applications. The compound’s structure allows for interactions with diol-containing molecules (e.g., sugars, sialic acids) and participation in Suzuki-Miyaura cross-coupling reactions, though its specific reactivity depends on substituent effects and pH conditions .
Properties
IUPAC Name |
[3-(2-amino-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMXHPISOLOIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726071 | |
| Record name | [3-(2-Amino-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521069-03-4 | |
| Record name | B-[3-(2-Amino-2-oxoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521069-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Amino-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-oxoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with an appropriate amino-oxoethyl precursor. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form an intermediate ester, which is then hydrolyzed to yield the desired boronic acid . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques is common in industrial settings to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-oxoethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(2-Amino-2-oxoethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its ability to form reversible covalent bonds with diols and other functional groups.
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-oxoethyl)phenylboronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes. This property makes it useful in enzyme inhibition, where it can bind to active sites and modulate enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(2-amino-2-oxoethyl)phenylboronic acid with structurally related phenylboronic acid derivatives:
Binding Affinity and Selectivity
Studies on boronic acid-sialic acid (Neu5Ac) interactions highlight substituent effects:
- 3-(Propionamido)phenylboronic acid exhibits a binding constant of 37.6 ± 3.1 M⁻¹ with Neu5Ac, significantly higher than phenylboronic acid (11.6 ± 1.9 M⁻¹ ) due to cooperative hydrogen bonding between the amide group and Neu5Ac’s glycerol tail .
- The acetamide group in this compound is structurally analogous but shorter than propionamido, suggesting slightly reduced binding affinity compared to the propionamido derivative. However, its hydrogen-bonding capacity may still enhance specificity over unsubstituted PBA.
Electronic and Catalytic Properties
- pKa Modulation : Electron-withdrawing substituents (e.g., –CF₃, –C(O)NH₂) lower the pKa of boronic acids, enhancing reactivity at physiological pH. For example, 3-(trifluoromethyl)phenylboronic acid is more acidic than PBA, enabling efficient diol binding in neutral conditions .
- Suzuki-Miyaura Reactivity: Phenylboronic acid achieves >90% yields in coupling with unsubstituted aryl bromides . Bulkier substituents (e.g., –CF₃) reduce yields due to steric hindrance (e.g., 31% yield for 3-(trifluoromethyl)phenylboronic acid) .
Biological Activity
3-(2-Amino-2-oxoethyl)phenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHBNO
CAS Number: 521069-03-4
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The boronic acid moiety can form complexes with hydroxyl-containing biomolecules, influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that phenylboronic acids can act as enzyme inhibitors by binding to the active sites of target enzymes. For instance, they have been shown to inhibit proteasome activity, which is vital for protein degradation in cancer cells . This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been highlighted in several studies .
Structure-Activity Relationship (SAR)
The biological activity of boronic acid derivatives is highly dependent on their structural features. Modifications at specific positions on the phenyl ring can enhance or diminish activity. For example:
- Substituents: The introduction of electron-withdrawing groups at the para position has been shown to improve antiproliferative potency.
- Hydrogen Bonding: Compounds that can form hydrogen bonds with target proteins tend to exhibit increased activity due to enhanced binding affinity .
Case Studies
- Anticancer Activity : A study evaluated the effects of various phenylboronic acid derivatives, including this compound, on ovarian cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Enzyme Interaction : In another study focusing on enzyme inhibition, this compound was tested against proteasome enzymes. It demonstrated effective inhibition, leading to increased levels of tumor suppressor proteins in treated cells .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A2780 (Ovarian) | 15 | Apoptosis via caspase activation |
| This compound | MCF7 (Breast) | 25 | Cell cycle arrest |
| Phenylboronic Acid Derivative | MV4-11 (Leukemia) | 10 | Proteasome inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
